Methyl (1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxylate
Overview
Description
The compound “Methyl (1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxylate” is also known as Dutasteride Methyl Ester Impurity . Its molecular formula is C2H29NO3 and its molecular weight is 331.4 .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 331.449, a density of 1.1±0.1 g/cm3, a boiling point of 478.6±45.0 °C at 760 mmHg, and a melting point of 280-282ºC (dec.) .Scientific Research Applications
Synthesis and Structural Analysis
Practical and Large-Scale Synthesis : A study by Bänziger et al. (2000) describes a practical and large-scale synthesis method for a quinoline derivative, highlighting the importance of these compounds as intermediates in pharmaceuticals. The efficient synthesis process is suitable for large-scale manufacturing, demonstrating the relevance of quinoline derivatives in drug development (Bänziger, Cercus, Stampfer, & Sunay, 2000).
Metal-Free C3-Alkoxycarbonylation : Xie et al. (2019) report a metal-free method for the preparation of quinoxaline-3-carbonyl compounds, showcasing the versatility of quinoline derivatives in chemical synthesis. This eco-friendly approach enables the efficient preparation of key structural motifs in bioactive compounds (Xie et al., 2019).
Applications in Research
Optical and Electronic Properties : Khalid et al. (2019) explored the synthesis, crystal structure analysis, and electronic properties of potent quinoline-based derivatives. Their work demonstrates the potential of quinoline derivatives in nonlinear optical (NLO) research and their promising perspectives in biological applications (Khalid et al., 2019).
Antimicrobial Activity : Jaso et al. (2005) synthesized quinoxaline-2-carboxylate 1,4-dioxide derivatives and evaluated them for antituberculosis activity. Their findings highlight the antimicrobial potential of quinoline derivatives and their significance in developing new therapeutic agents (Jaso, Zarranz, Aldana, & Monge, 2005).
Properties
IUPAC Name |
methyl (1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO3/c1-20-11-9-15-13(14(20)6-7-16(20)19(24)25-4)5-8-17-21(15,2)12-10-18(23)22(17)3/h10,12-17H,5-9,11H2,1-4H3/t13-,14-,15-,16+,17+,20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRGPLSUWGZYDE-ICVGDBTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)OC)CCC4C3(C=CC(=O)N4C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)OC)CC[C@@H]4[C@@]3(C=CC(=O)N4C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70908327 | |
Record name | Methyl 1,4a,6a-trimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70908327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103335-44-0 | |
Record name | L 651580 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103335440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 1,4a,6a-trimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70908327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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